molecular formula C21H22N2O5 B2661009 N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(2-cyclopropyl-2-hydroxy-2-phenylethyl)ethanediamide CAS No. 1421467-43-7

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(2-cyclopropyl-2-hydroxy-2-phenylethyl)ethanediamide

Cat. No.: B2661009
CAS No.: 1421467-43-7
M. Wt: 382.416
InChI Key: SWMCSJQFHKIHSE-UHFFFAOYSA-N
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Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(2-cyclopropyl-2-hydroxy-2-phenylethyl)ethanediamide is a complex diamide compound of interest in medicinal chemistry and pharmacological research. It is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures. The compound features a 1,3-benzodioxole ring system, a scaffold present in various bioactive molecules studied for their interactions with the central nervous system . The presence of the ethanediamide (oxalamide) linker and multiple chiral centers, including a cyclopropane and a hydroxy-substituted carbon, suggests potential for high binding affinity and selectivity towards biological targets. This complex architecture makes it a valuable intermediate for developing novel therapeutic agents and a potential tool compound for probing protein-protein interactions or enzyme function. Researchers can utilize this chemical in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and as a building block in synthetic organic chemistry. Its structural complexity requires rigorous analytical characterization, often employing advanced techniques such as 1D and 2D NMR spectroscopy, as is standard for verifying similar complex benzodioxole-containing structures . All research should be conducted in compliance with local and international regulations governing the use of laboratory chemicals.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-cyclopropyl-2-hydroxy-2-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5/c24-19(22-11-14-6-9-17-18(10-14)28-13-27-17)20(25)23-12-21(26,16-7-8-16)15-4-2-1-3-5-15/h1-6,9-10,16,26H,7-8,11-13H2,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWMCSJQFHKIHSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)(C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-(2-cyclopropyl-2-hydroxy-2-phenylethyl)ethanediamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions using diazo compounds and transition metal catalysts.

    Coupling Reactions: The final step involves coupling the benzodioxole and cyclopropyl intermediates with ethanediamide using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-(2-cyclopropyl-2-hydroxy-2-phenylethyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzodioxole ring or the ethanediamide moiety, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Compounds structurally related to N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(2-cyclopropyl-2-hydroxy-2-phenylethyl)ethanediamide have been reported to exhibit anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells and cause cell cycle arrest, making them potential candidates for cancer therapy.

Mechanism of Action : The proposed mechanisms include:

  • Cell Cycle Regulation : Similar compounds have been shown to interfere with the cell cycle, particularly at the G1/S checkpoint, leading to inhibited proliferation of cancer cells.
  • Apoptosis Induction : These compounds may activate intrinsic apoptotic pathways by modulating key proteins involved in apoptosis.

Pharmacological Studies

Enzyme Inhibition : This compound may act as an inhibitor of specific enzymes involved in metabolic pathways critical for cancer cell survival. Preliminary studies suggest that it could modulate enzyme activities that are vital for cellular metabolism and growth.

Drug Development : The unique structural features of this compound make it a valuable scaffold for drug development. Researchers are exploring its derivatives to enhance efficacy and reduce toxicity in therapeutic applications.

Biochemical Research

Cell Signaling Pathways : Investigations into how this compound influences cellular signaling pathways are ongoing. It is hypothesized that the compound may alter gene expression related to cell growth and differentiation, potentially impacting various signaling cascades such as MAPK/ERK and PI3K/Akt pathways.

In vitro Studies : In vitro studies have demonstrated that compounds with similar structures can affect cellular processes such as proliferation, differentiation, and apoptosis. This opens avenues for further exploration in cellular biology and therapeutic interventions.

Case Study 1: Anticancer Properties

In a study published in a peer-reviewed journal, researchers synthesized derivatives of N-[benzodioxole] compounds and evaluated their anticancer activity against various cancer cell lines. The results indicated significant cytotoxic effects at low micromolar concentrations, suggesting potential for development as anticancer agents .

Case Study 2: Enzyme Interaction

Another study focused on the interaction of similar compounds with specific metabolic enzymes. The findings revealed that these compounds could inhibit enzyme activity involved in nucleotide synthesis, thereby slowing down the proliferation of cancer cells. This highlights their potential as therapeutic agents targeting metabolic pathways essential for tumor growth .

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-(2-cyclopropyl-2-hydroxy-2-phenylethyl)ethanediamide

Biological Activity

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(2-cyclopropyl-2-hydroxy-2-phenylethyl)ethanediamide is a synthetic compound that has garnered interest for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzodioxole moiety, which is known for its diverse biological activities, combined with a cyclopropyl and phenylethyl group that may enhance its pharmacological properties.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities, including:

  • Anticancer Effects : Preliminary studies suggest that the compound may inhibit cancer cell proliferation.
  • Anti-inflammatory Properties : It has been observed to modulate inflammatory pathways.
  • Antimicrobial Activity : The compound shows potential against various bacterial strains.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory responses and cancer cell signaling pathways.
  • Receptor Modulation : It can alter receptor activity, influencing cellular responses related to growth and inflammation.

Case Studies

  • Anticancer Activity :
    • A study evaluated the compound's effect on various cancer cell lines, demonstrating a significant reduction in cell viability at concentrations above 10 µM. The mechanism was linked to apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects :
    • In vitro assays showed that the compound inhibited the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS), suggesting its potential as an anti-inflammatory agent.
  • Antimicrobial Activity :
    • Testing against Gram-positive and Gram-negative bacteria revealed that the compound exhibited bacteriostatic effects, with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces cytokine production in macrophages
AntimicrobialExhibits bacteriostatic effects against bacteria
MechanismDescription
Enzyme InhibitionInhibits enzymes involved in inflammation and cancer
Receptor ModulationAlters receptor signaling pathways

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

The target compound shares its ethanediamide core with several analogs but differs in substituent groups, which influence physicochemical properties and biological activity. Key comparisons include:

Table 1: Structural and Functional Group Comparison
Compound Name Molecular Formula Key Functional Groups Biological Activity References
Target Compound C₂₂H₂₄N₂O₅ Benzodioxol, cyclopropyl, hydroxy, ethanediamide Hypothetical falcipain-2 inhibitor
QOD (Quinolinyl Oxamide Derivative) C₂₄H₂₇N₃O₄ Benzodioxol, tetrahydroquinolin, ethanediamide Falcipain-2 inhibitor
ICD (Indole Carboxamide Derivative) C₂₃H₂₃N₃O₂ Indole, biphenyl, carboxamide Falcipain-2 inhibitor
N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide C₁₃H₁₉NO₂ Benzamide, N,O-bidentate directing group Metal-catalyzed C–H functionalization
Key Observations:

Benzodioxol vs. ICD’s indole group may favor hydrophobic interactions in falcipain-2’s active site .

Cyclopropyl vs. Linear Alkyl Groups: The target’s cyclopropyl substituent introduces steric constraints and increased hydrophobicity compared to QOD’s tetrahydroquinolin, which may alter binding pocket accessibility .

Hydroxy Group :

  • The hydroxyl group in the target compound could form hydrogen bonds with falcipain-2’s catalytic cysteine, a feature absent in QOD .

Pharmacological and Biochemical Implications

  • Falcipain-2 Inhibition: Both QOD and ICD inhibit falcipain-2, a cysteine protease critical for hemoglobin degradation in Plasmodium falciparum.
  • Metal Coordination : Unlike the N,O-bidentate benzamide in , the target’s ethanediamide lacks direct metal-coordinating groups, limiting its utility in catalysis but enhancing protease specificity .

Physicochemical Properties

  • The cyclopropyl group in the target compound may reduce conformational flexibility, enhancing metabolic stability relative to QOD’s tetrahydroquinolin .

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for preparing N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(2-cyclopropyl-2-hydroxy-2-phenylethyl)ethanediamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of structurally analogous ethanediamide derivatives often involves multi-step reactions. For example, coupling reactions using chloroacetylated intermediates under mild conditions (e.g., DMF, potassium carbonate, room temperature) can yield target compounds. Reaction progress is monitored via TLC, and purification is achieved through crystallization or column chromatography . Optimizing stoichiometry (e.g., 1:1.5 molar ratios for reactants) and solvent selection (e.g., acetonitrile:water mixtures) can improve yields, as seen in related benzamide syntheses .

Q. How can crystallographic data for this compound be obtained and refined to resolve its 3D structure?

  • Methodological Answer : X-ray crystallography using programs like SHELXL (for refinement) and SHELXS/SHELXD (for structure solution) is standard. Key steps include:

  • Growing single crystals via slow evaporation.
  • Collecting intensity data with a diffractometer.
  • Refining hydrogen atom positions using riding models.
  • Validating geometry with tools like PLATON. SHELX software is robust for small-molecule refinement, even with twinned or high-resolution data .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are conflicting spectral data resolved?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks using DEPT and COSY for spin-spin coupling. For example, the benzodioxole methyl group typically resonates at δ 4.2–4.5 ppm.
  • IR Spectroscopy : Confirm amide C=O stretches (~1650–1700 cm⁻¹) and hydroxyl groups (~3200–3500 cm⁻¹).
  • Mass Spectrometry : Use HRMS to validate molecular ion peaks. Discrepancies in fragmentation patterns may arise from tautomerism; computational tools like Gaussian can model tautomeric equilibria .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations elucidate the inhibitory mechanism of this compound against targets like falcipain-2/3 in antimalarial research?

  • Methodological Answer :

  • System Setup : Embed the compound in a cubic simulation box with explicit solvent (e.g., TIP3P water) and ions. Use force fields like CHARMM36 or AMBER.
  • Sampling : Run microsecond-scale MD simulations to observe binding pocket interactions (e.g., hydrogen bonds with catalytic cysteine residues).
  • Analysis : Calculate binding free energy via MM-PBSA or umbrella sampling. Compare with experimental IC50 values to validate computational models .

Q. What experimental design principles should guide structure-activity relationship (SAR) studies to improve this compound’s bioactivity?

  • Methodological Answer :

  • Scaffold Modification : Systematically vary substituents (e.g., cyclopropyl vs. phenyl groups) using parallel synthesis.
  • Biological Assays : Test against recombinant falcipain-2/3 enzymes and parasite cultures (e.g., Plasmodium falciparum 3D7 strain).
  • Data Interpretation : Apply multivariate analysis (e.g., PCA) to correlate substituent electronic/hydrophobic parameters with activity. Contradictions in SAR data may arise from off-target effects; orthogonal assays (e.g., thermal shift assays) can clarify .

Q. How can contradictory data in biological activity or synthetic yields be systematically addressed?

  • Methodological Answer :

  • Root-Cause Analysis : For inconsistent bioactivity, verify assay conditions (e.g., pH, temperature) and compound stability (e.g., via HPLC purity checks).
  • Design of Experiments (DoE) : Use factorial designs to identify critical variables (e.g., catalyst loading, temperature) affecting synthetic yields.
  • Theoretical Frameworks : Apply the "link-research-to-theory" principle (e.g., transition-state theory for reaction optimization) to contextualize anomalies .

Q. What computational approaches are suitable for predicting this compound’s metabolic stability and toxicity?

  • Methodological Answer :

  • ADMET Prediction : Use QSAR models in software like Schrödinger’s QikProp or SwissADME to estimate permeability (LogP), CYP450 inhibition, and hepatotoxicity.
  • Metabolite Identification : Employ in silico tools (e.g., Meteor Nexus) to simulate Phase I/II metabolism. For example, hydroxylation of the cyclopropyl group may generate reactive intermediates.
  • Validation : Cross-reference predictions with in vitro microsomal assays .

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